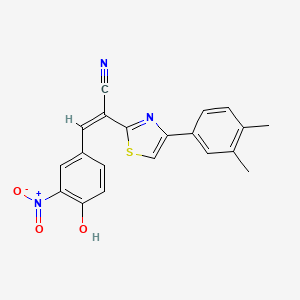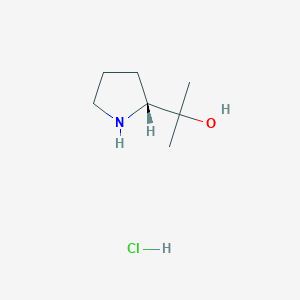
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide is an organic compound with a complex structure, characterized by the presence of both hydroxy and methoxy functional groups. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxy-2-methyl-4-phenylbutylamine. This intermediate is then reacted with 3-methoxyphenylacetyl chloride under basic conditions to form the final product.
-
Step 1: Preparation of 2-hydroxy-2-methyl-4-phenylbutylamine
Reactants: 2-methyl-4-phenylbutanol, ammonia
Conditions: High temperature and pressure, presence of a catalyst such as palladium on carbon (Pd/C)
Reaction: Hydrogenation
-
Step 2: Formation of this compound
Reactants: 2-hydroxy-2-methyl-4-phenylbutylamine, 3-methoxyphenylacetyl chloride
Conditions: Basic medium (e.g., sodium hydroxide), room temperature
Reaction: N-acylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions
Reduction: LiAlH₄, sodium borohydride (NaBH₄), anhydrous conditions
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted aromatic compounds
Applications De Recherche Scientifique
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-hydroxyphenyl)acetamide
- N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(4-methoxyphenyl)acetamide
- N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)propionamide
Uniqueness
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work and explore its full potential.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(23,12-11-16-7-4-3-5-8-16)15-21-19(22)14-17-9-6-10-18(13-17)24-2/h3-10,13,23H,11-12,14-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYWJJPLOPIZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2616671.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2616674.png)



![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)


![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2616688.png)
